![molecular formula C21H18BrN3O4 B2649974 Ethyl 4-(3-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-58-9](/img/structure/B2649974.png)
Ethyl 4-(3-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide group (benzamido), a carboxylate ester group (ethyl carboxylate), and a pyridazine ring, which is a six-membered ring containing two nitrogen atoms .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the bromine atom in the bromobenzamido group could potentially be replaced by other groups in a substitution reaction . The ester group could be hydrolyzed to produce an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .Scientific Research Applications
Heterocyclic Chemistry and Synthetic Pathways
One significant application of related compounds involves the synthesis of novel heterocycles, which are crucial in medicinal chemistry for their potential biological activities. For instance, research by Shekarchi et al. (2003) detailed the syntheses of various [1,2,3]selenadiazolo and [1,2,3]thiadiazolo derivatives as well as 2-benzofuranyl-1,3,4-oxadiazole derivatives, showcasing the versatility of similar ethyl carboxylate precursors in creating complex heterocyclic structures with potential pharmaceutical applications (Shekarchi et al., 2003).
Antimicrobial and Anticancer Activities
Compounds derived from similar ethyl carboxylate frameworks have been evaluated for their antimicrobial and anticancer properties. For example, Farag et al. (2008) reported the synthesis of new pyrimidine derivatives and their subsequent antimicrobial evaluation, indicating the potential of these compounds in developing new antimicrobial agents (Farag et al., 2008). Additionally, Abdel-Motaal et al. (2020) synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, demonstrating potent anticancer activity against the colon HCT-116 human cancer cell line, further illustrating the therapeutic potential of such compounds (Abdel-Motaal et al., 2020).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Dohare et al. (2017) developed pyranpyrazole derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel, a critical aspect for industrial applications. This study highlights the utility of ethyl carboxylate derivatives in protecting metals against corrosion, offering insights into designing more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
GPR35 Agonists
In the realm of receptor biology, Thimm et al. (2013) synthesized a potent and selective GPR35 agonist, illustrating the application of such compounds in studying orphan G protein-coupled receptors. This research underscores the potential of ethyl carboxylate derivatives in molecular biology and pharmacology for exploring receptor functions and signaling pathways (Thimm et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[(3-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-5-4-6-15(22)11-14)12-18(26)25(24-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXACSBGOVQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.